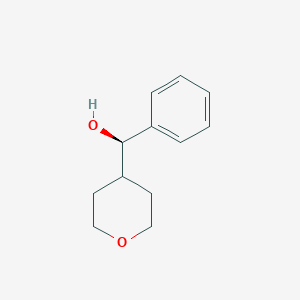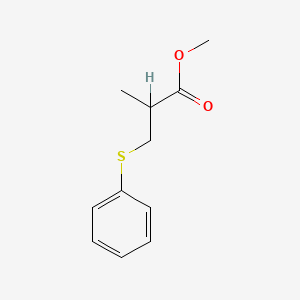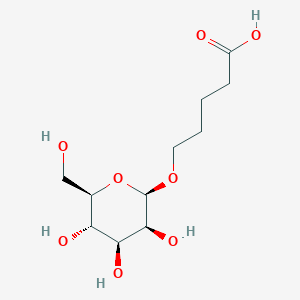
5-(beta-D-Mannopyranosyl-oxy)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(beta-D-Mannopyranosyl-oxy)pentanoic acid, commonly referred to as 5-MOP, is a naturally occurring pentanoic acid found in a variety of plants and fungi. It has been studied extensively due to its wide range of potential applications, including as a synthetic precursor for the synthesis of a variety of compounds and its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
5-MOP has been studied extensively for its potential applications in scientific research. It has been used as a precursor for the synthesis of a variety of compounds, including antibiotics, antifungal agents, and antiviral agents. It has also been used as a model compound for studying the structure and function of enzymes, as well as for studying the mechanism of action of drugs. Additionally, it has been used to study the metabolism of carbohydrates and to study the effects of environmental contaminants on plants and fungi.
Wirkmechanismus
The mechanism of action of 5-MOP is not fully understood, but it is believed to be related to its ability to interact with enzymes. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, as well as to inhibit the activity of enzymes involved in the synthesis of proteins and other biomolecules. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of lipids, which may be related to its potential therapeutic effects.
Biochemical and Physiological Effects
5-MOP has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and improve wound healing. Additionally, it has been shown to reduce the production of reactive oxygen species and to increase the production of antioxidants. It has also been shown to inhibit the activity of enzymes involved in the synthesis of lipids, which may be related to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-MOP for laboratory experiments is its availability and low cost. Additionally, it is a relatively simple compound to synthesize and can be used in a variety of experiments. However, there are some limitations to its use. For example, it has a relatively low solubility in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential applications of 5-MOP are vast and there are many potential directions for future research. For example, further research could be done to better understand its mechanism of action and to explore its potential therapeutic applications. Additionally, further research could be done to explore its potential use as a synthetic precursor for the synthesis of a variety of compounds. Finally, further research could be done to explore its potential use as a model compound for studying the structure and function of enzymes.
Synthesemethoden
5-MOP can be synthesized in a variety of ways. The most common method is the reaction of 5-hydroxy-2-methylpentanoic acid with a thioester, followed by an acid-catalyzed cyclization reaction. This method has been used to synthesize 5-MOP in high yields and with high purity. Other methods of synthesis include the use of a Grignard reagent, the reaction of an alkyl halide with an aldehyde, and the use of a Lewis acid.
Eigenschaften
IUPAC Name |
5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O8/c12-5-6-8(15)9(16)10(17)11(19-6)18-4-2-1-3-7(13)14/h6,8-12,15-17H,1-5H2,(H,13,14)/t6-,8-,9+,10+,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJIKYBTTARCDP-RPJMYOHSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC1C(C(C(C(O1)CO)O)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6352820.png)
![Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6352826.png)
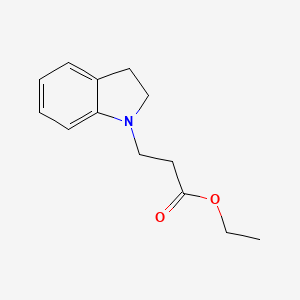
![Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6352836.png)
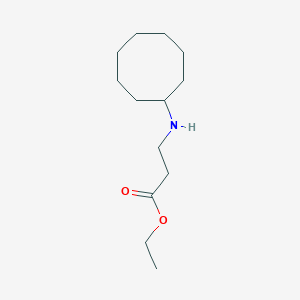
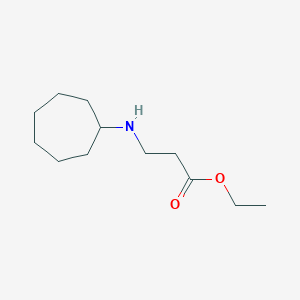
![Ethyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6352869.png)
![Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6352876.png)

